3-Aminocyclobutanol hydrochloride is a cyclic amine compound with significant applications in medicinal chemistry and organic synthesis. Its chemical formula is , and it is classified as an amino alcohol. This compound has garnered attention due to its potential therapeutic properties, particularly in the development of pharmaceuticals.
3-Aminocyclobutanol hydrochloride can be synthesized from cyclobutanone through an ammoniation process. It belongs to the class of compounds known as amino alcohols, which are characterized by the presence of both an amino group and a hydroxyl group within their molecular structure. The compound is also recognized by its CAS number 1036260-25-9, and it has various synonyms, including trans-3-aminocyclobutanol hydrochloride.
The synthesis of 3-Aminocyclobutanol hydrochloride typically involves the following steps:
The synthetic pathway may vary depending on the specific reaction conditions and reagents used. For example, one method described in patents involves using lithium aluminum hydride in conjunction with other reagents to reduce intermediates into 3-Aminocyclobutanol . This method emphasizes maintaining optimal temperature and pressure conditions to maximize yield and purity.
The molecular structure of 3-Aminocyclobutanol hydrochloride can be represented as follows:
The compound features a four-membered cyclobutane ring with an amino group attached at the third carbon position, contributing to its unique properties .
Additional structural data includes:
3-Aminocyclobutanol hydrochloride can participate in various chemical reactions typical for amino alcohols:
These reactions can be influenced by factors such as solvent choice, temperature, and the presence of catalysts . For instance, acylation reactions often require mild conditions to prevent decomposition of the sensitive amino group.
The mechanism of action for 3-Aminocyclobutanol hydrochloride involves its interaction with biological systems at the molecular level:
3-Aminocyclobutanol hydrochloride has several scientific uses:
The stereocontrolled construction of the cyclobutane ring represents a fundamental challenge in the synthesis of 3-aminocyclobutanol hydrochloride derivatives. Recent methodologies leverage ring contraction strategies and chiral pool utilization to achieve high stereoselectivity. Iodonitrene-mediated ring contraction of pyrrolidines enables the synthesis of multisubstituted cyclobutanes with retention of stereochemistry. This method employs hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate in 2,2,2-trifluoroethanol, generating iodonitrene in situ that facilitates stereospecific C–C bond formation via nitrogen extrusion. The reaction proceeds through a singlet 1,4-biradical intermediate, affording cis- or trans-3-aminocyclobutanols in yields of 42–88% with precise stereocontrol [7].
Alternatively, chiral pool strategies utilize terpene-derived building blocks like verbenone to access enantiomerically pure scaffolds. Norpinic acid—obtained from verbenone—serves as a precursor to symmetric 1,3-disubstituted cyclobutanes through decarboxylative functionalization. This approach capitalizes on inherent chirality to bypass racemization risks during cyclobutane formation [4]. For carboxylic acid precursors, 1,1-cyclobutanedicarboxylic acid undergoes selective monoester reduction, azidation, and hydrogenation to furnish cis-3-aminocyclobutanecarboxylic acid derivatives, which are convertible to aminocyclobutanols via Curtius rearrangement or reduction [9].
Table 1: Stereoselective Synthesis Methods for Cyclobutane Scaffolds
Method | Key Reagents/Conditions | Stereoselectivity | Yield Range | Reference |
---|---|---|---|---|
Iodonitrene Contraction | HTIB, NH₄CO₂NH₄, TFE, 80°C | Retention of chirality | 42–88% | [7] |
Chiral Pool (Verbenone) | Norpinic acid, hydrogenation | Enantiopure products | 63–77%* | [4] |
Diacid Derivatization | BH₃ reduction, SN₂, hydrogenation | cis/trans control | 50–69% | [9] |
*Yields for intermediate steps
Diastereomeric separation is critical for accessing enantiopure 3-aminocyclobutanol hydrochlorides, particularly due to the pharmacological relevance of specific stereoisomers. Three resolution strategies demonstrate efficacy:
Chiral Auxiliary-Mediated Separation: Diastereomers generated using N-benzyloxycarbonyl-(S)-proline as a chiral auxiliary are separable via standard chromatography. The resulting diastereomeric pairs exhibit distinct collision-induced dissociation (CID) profiles in energy-resolved mass spectrometry (ERMS), enabling differentiation based on sodium adduct dissociation energies (E₅₀ values). This method resolves even non-fragmenting ions through gas-phase dissociation kinetics analysis [2].
Enzymatic Resolution: Lipase-catalyzed transesterification of rac-3-hydroxycyclobutanecarboxylates achieves kinetic resolution. Pseudomonas fluorescens lipase selectively acylates the (R)-hydroxy enantiomer, leaving the (S)-alcohol enantiomer for chemical amination. This affords enantiomerically enriched trans-3-aminocyclobutanol precursors (>98% ee) after hydrolysis and Curtius rearrangement [4] [9].
Mitsunobu Inversion: Patent literature describes stereocorrection via Mitsunobu reaction with 4-nitrobenzoic acid. trans-3-Azidocyclobutanol intermediates undergo Mitsunobu esterification, nucleophilic substitution, and hydrolysis to invert configuration, yielding enantiopure cis-3-aminocyclobutanol hydrochloride after hydrogenation [1].
Table 2: Diastereomeric Resolution Techniques
Strategy | Key Step | Resolution Basis | Enantiomeric Excess |
---|---|---|---|
Chiral Auxiliary | ERMS of Na⁺ adducts | E₅₀ dissociation energy difference | Quantifiable by MS |
Enzymatic | Lipase transesterification | Kinetic selectivity | >98% ee |
Mitsunobu Inversion | 4-Nitrobenzoate ester formation/substitution | Stereochemical inversion | >99% ee |
Rhodium(II)-catalyzed amination of ortho-cyclobutanol-substituted aryl azides provides direct access to 3-aminocyclobutanol-embedded heterocycles. Density functional theory (DFT) studies reveal divergent chemoselectivity mechanisms based on ring size:
Cyclobutanol Substrates: The Rh₂(II)-N-arylnitrene intermediate (Intermediate A) undergoes proton transfer from the cyclobutanol O–H group to the nitrene site in the singlet state. Concerted four-membered ring expansion via [1,2]-alkyl migration then yields benzazepinone products—key precursors to functionalized 3-aminocyclobutanols after hydrolysis. The low activation barrier (ΔG‡ = 8.2 kcal/mol) favors this pathway over competing C–H amination [3] [5].
Cyclopentanol Contrast: For five-membered rings, triplet-state H-atom abstraction (HAA) from proximal C–H bonds dominates, forming indoline via radical rebound. The rigidity of cyclobutanol disfavors this pathway by constraining C–H bond geometry relative to the nitrene orbital [5].
The chemoselectivity arises from cyclobutanol’s enhanced propensity for concerted proton transfer/[1,2]-migration due to angle strain relief upon ring expansion. Computational models confirm tighter transition-state geometries for cyclobutanol (O···N distance = 1.65 Å) versus cyclopentanol (2.12 Å), rationalizing the observed product distributions [3].
Solid-phase peptide synthesis (SPPS) enables efficient incorporation of 3-aminocyclobutanol units into peptidomimetics and fragment libraries. Two orthogonal protection schemes facilitate backbone assembly:
Fmoc/tBu Strategy: N-α-Fmoc-3-aminocyclobutanol-1-carboxylic acid derivatives protected with tert-butyl ethers on the hydroxyl group withstand piperidine deprotection (20% in DMF). After chain assembly, TFA cleavage simultaneously removes side-chain protectors and resin linkages, yielding 3-aminocyclobutanol-containing peptides without epimerization [8].
Fragment Library Design: Cyclobutane fragments with secondary amine handles (e.g., 3-azidocyclobutanol derivatives) are immobilized via sulfonyl or carboxylic acid linkers. Azide reduction followed by on-resin acylation or sulfonylation generates diverse 1,3-disubstituted cyclobutylamines. Principal Component Analysis (PCA) and Principal Moment of Inertia (PMI) metrics ensure spatial diversity, with 33-member libraries achieving >85% 3D character (Fsp³ = 0.72–0.89) .
Critical to success is suppressing aspartimide formation when cyclobutylamines neighbor aspartate residues. Additives like 0.1 M 4-(aminomethyl)pyridine in deblocking solutions prevent base-mediated cyclization. Post-synthetic functionalization via O-allyl deprotection (Pd(0)/PhSiH₃) enables selective conjugation with imaging tags or pharmacokinetic modifiers [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7